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molecular formula C13H20N4O5 B8302108 [2-(6-Methoxy-3-nitro-pyridin-2-ylamino)-ethyl]carbamic acid tert-butyl ester

[2-(6-Methoxy-3-nitro-pyridin-2-ylamino)-ethyl]carbamic acid tert-butyl ester

Cat. No. B8302108
M. Wt: 312.32 g/mol
InChI Key: WDGFMLUHWJYFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349826B2

Procedure details

Starting from 2-chloro-6-methoxy-3-nitropyridine (5.0 g; commercial) and N-Boc-ethylenediamine (4.15 mL; commercial), and proceeding in analogy to Example 17, step 17.i, the title compound was obtained as a yellow solid (4.79 g; 59% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[C:13]([NH:20][CH2:21][CH2:22][NH2:23])([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:16]([O:15][C:13](=[O:14])[NH:20][CH2:21][CH2:22][NH:23][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1)([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
4.15 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNC1=NC(=CC=C1[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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